molecular formula C8H12ClN5O B142592 Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- CAS No. 83364-15-2

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-

Cat. No. B142592
CAS RN: 83364-15-2
M. Wt: 229.67 g/mol
InChI Key: KIGOTEDYNQVLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-, is a chemical compound that is used in a variety of scientific and medical applications. It is a white crystalline solid with a molecular weight of 231.63 g/mol and a melting point of 157-158°C. Acetamide is a derivative of chloroacetamide, and is mainly used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used in the production of polymers, catalysts, and other chemicals.

Scientific Research Applications

Occurrence and Transport in Environmental Systems

The study of acetamide derivatives in the environment, particularly in streams of the Mississippi River Basin, reveals significant insights into their occurrence, transport, and potential environmental impact. Acetochlor, a related herbicide, was found in the majority of samples collected from the Mississippi River Basin, indicating widespread usage and the ability of these compounds to persist and travel in aquatic environments. This research underlines the importance of monitoring and managing the environmental presence of such herbicides to ensure water quality and ecological health (Clark & Goolsby, 1999).

Herbicide Efficacy and Application

Herbicide formulations containing acetamide derivatives are crucial for agricultural productivity, especially in controlling weed growth in crops such as sorghum. Research conducted on no-till sorghum demonstrated the efficacy of herbicides, including acetochlor, for summer annual weed control, highlighting the role of such chemicals in sustainable agricultural practices (Wicks & Grabouski, 1986).

Microbial Interaction and Degradation

Investigations into the microbial adsorption of cyanazine and metolachlor, compounds structurally related to the specified acetamide, provide valuable information on the biological processes affecting the fate of these herbicides in the environment. The study highlights the role of bacterial biomass in adsorbing pesticides, suggesting that microbial communities significantly influence the persistence and bioavailability of these chemicals in soil and water systems (Liu et al., 1998).

Synthesis and Antiviral Activity

Research into the synthesis of acetamide derivatives for antiviral applications represents a promising area of pharmaceutical chemistry. The synthesis of specific acetamide derivatives demonstrated potential antiviral activity against influenza A virus H1N1, showcasing the versatility of acetamide compounds in contributing to the development of new antiviral drugs (Demchenko et al., 2020).

properties

IUPAC Name

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN5O/c1-4(2)10-7-12-6(9)13-8(14-7)11-5(3)15/h4H,1-3H3,(H2,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGOTEDYNQVLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232301
Record name Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-

CAS RN

83364-15-2
Record name Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083364152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(4-chloro-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20232301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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